molecular formula C19H17FN2OS B2768946 2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-94-1

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B2768946
CAS No.: 863512-94-1
M. Wt: 340.42
InChI Key: GDDVNTXONUKMFT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
  • 2-(4-methylphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Uniqueness

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-16-8-6-14(7-9-16)12-18(23)21-11-10-17-13-24-19(22-17)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDVNTXONUKMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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